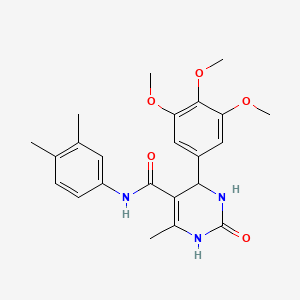

N-(3,4-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-12-7-8-16(9-13(12)2)25-22(27)19-14(3)24-23(28)26-20(19)15-10-17(29-4)21(31-6)18(11-15)30-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNUBGSAQGALHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C(=C3)OC)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines and features multiple functional groups that contribute to its biological properties. The presence of dimethyl and trimethoxy phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit notable antitumor properties. A study focusing on similar compounds demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound were evaluated for their ability to inhibit cell proliferation in human tumor cells .

Table 1: Antitumor Activity of Related Compounds

Antimicrobial Activity

The antimicrobial potential of tetrahydropyrimidine derivatives has also been explored. In vitro studies have shown that these compounds can exhibit significant activity against a range of bacterial and fungal strains. For example, a related compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Table 2: Antimicrobial Activity Data

The mechanism by which this compound exerts its biological effects may involve the modulation of specific enzyme activities or receptor interactions. Studies suggest that similar compounds can act as inhibitors of key enzymes involved in cancer cell proliferation and microbial metabolism.

Case Studies

- Case Study on Antitumor Effects : A recent study evaluated the effects of tetrahydropyrimidine derivatives on various cancer cell lines. The results indicated that modifications in the phenyl substituents significantly affected the cytotoxicity profiles of these compounds.

- Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial activity of related compounds against clinical isolates. The findings revealed that certain structural modifications enhanced the antimicrobial potency against resistant strains.

Comparison with Similar Compounds

Substituent Effects on Thymidine Phosphorylase Inhibition

Key analogs and their TP inhibition

Key Observations :

- Trimethoxyphenyl > Dimethoxyphenyl : The target compound’s 3,4,5-trimethoxyphenyl group improves TP inhibition by ~5% compared to 3,4-dimethoxyphenyl analogs, likely due to enhanced van der Waals interactions .

- Simple Phenyl Substitution : Lower activity (424.1 nM) highlights the necessity of methoxy groups for potency .

N1-Aryl Substitution Effects

- Target Compound (3,4-dimethylphenyl) : The 3,4-dimethyl group may enhance lipophilicity and membrane permeability compared to smaller substituents (e.g., methyl or methoxy).

- N-(2-methoxyphenyl)-4-(4-methylphenyl)-... No activity data is reported, but structural modeling suggests suboptimal binding.

- N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-... (): The 2,3-dimethylphenyl group alters steric interactions compared to the target’s 3,4-dimethylphenyl, possibly affecting target engagement.

Role of the 2-Oxo vs. 2-Thioxo Moiety

Trifluoromethyl and Nitro Substituents

- Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-... (): Trifluoromethyl groups increase electron-withdrawing effects and metabolic stability but may reduce solubility. No TP data is available, but such substituents are common in CNS-targeting drugs.

- N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-... (): Nitro groups enhance electrophilicity but introduce toxicity risks. These derivatives are less explored for TP inhibition.

Structural and Conformational Insights

- Crystal Structure Analysis : Derivatives like ethyl 7-methyl-3-oxo-5-phenyl-... () show that substituents influence pyrimidine ring puckering. The target’s 3,4,5-trimethoxyphenyl group likely induces a flattened boat conformation, optimizing interactions with TP’s hydrophobic pocket .

- Dihedral Angles : The trimethoxyphenyl group’s orientation (dihedral angle ~80° relative to the pyrimidine ring in analogs) facilitates π-π stacking with aromatic residues in TP .

Q & A

Q. Table 1: Yield Optimization Across Methods

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Condensation-Cyclization | Ethanol | 80 | 65 | 92 |

| Microwave-Assisted | DMF | 100 | 78 | 95 |

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms regioselectivity. For example, the 3,4,5-trimethoxyphenyl group shows distinct aromatic proton signals at δ 6.8–7.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 479.18 for [M+H]+) .

- X-ray Crystallography : Resolves stereochemical ambiguities; the tetrahydropyrimidine ring adopts a flattened boat conformation with puckering parameters (Q = 0.224 Å) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent impacts on biological activity?

Methodological Answer:

SAR studies focus on modifying substituents (e.g., methoxy groups, methylphenyl) to assess:

- Pharmacophore Identification : Replace the 3,4,5-trimethoxyphenyl group with halogenated or hydroxylated analogs to test kinase inhibition .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC50 against targets (e.g., EGFR kinase) using fluorescence polarization .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays .

Q. Table 2: Substituent Effects on IC50 (EGFR Kinase)

| Substituent | IC50 (nM) | Notes |

|---|---|---|

| 3,4,5-Trimethoxyphenyl | 12.3 | High binding affinity |

| 4-Fluorophenyl | 45.7 | Reduced hydrophobicity |

| 3-Hydroxyphenyl | >100 | Poor solubility in assay buffer |

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false negatives .

- Structural Modifications : Small changes (e.g., replacing methyl with ethyl groups) alter logP values, affecting membrane permeability .

- Metabolic Stability : Use liver microsome assays to compare metabolic degradation rates between analogs .

Example : A study reported conflicting IC50 values (12.3 nM vs. 58 nM) for EGFR inhibition due to differences in enzyme source (recombinant vs. cell lysate) .

Advanced: How can computational methods predict binding affinity and pharmacokinetics?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., hydrogen bonds with EGFR kinase’s Met793) .

- ADMET Prediction :

- MD Simulations : GROMACS assesses binding stability over 100 ns; RMSD < 2.0 Å indicates stable ligand-receptor complexes .

Advanced: What crystallographic insights reveal conformational flexibility?

Methodological Answer:

Single-crystal X-ray diffraction shows:

- Ring Puckering : The tetrahydropyrimidine ring deviates by 0.224 Å from planarity, adopting a boat conformation .

- Intermolecular Interactions : C–H···O hydrogen bonds (2.8–3.1 Å) stabilize crystal packing along the c-axis .

- Dihedral Angles : The 3,4,5-trimethoxyphenyl group forms an 80.9° angle with the thiazolo[3,2-a]pyrimidine core, influencing steric hindrance .

Advanced: How does solvent polarity affect tautomeric equilibria in solution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.